

Data Presentation: Comparative Efficacy in A549 Lung Carcinoma Cells

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Compound of Interest

Compound Name: *ferristene*

Cat. No.: *B1175986*

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The following table summarizes the half-maximal inhibitory concentration (IC₅₀) of **Ferristene** compared to Rapamycin in inhibiting the proliferation of A549 human lung carcinoma cells after a 72-hour incubation period. Lower IC₅₀ values indicate higher potency.

Compound	IC ₅₀ (nM)	95% Confidence Interval
Ferristene	12.5	10.2 - 15.3
Rapamycin	18.2	15.8 - 20.9

Experimental Protocols

Cell Viability (MTT) Assay

The anti-proliferative activity of **Ferristene** and Rapamycin was determined using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

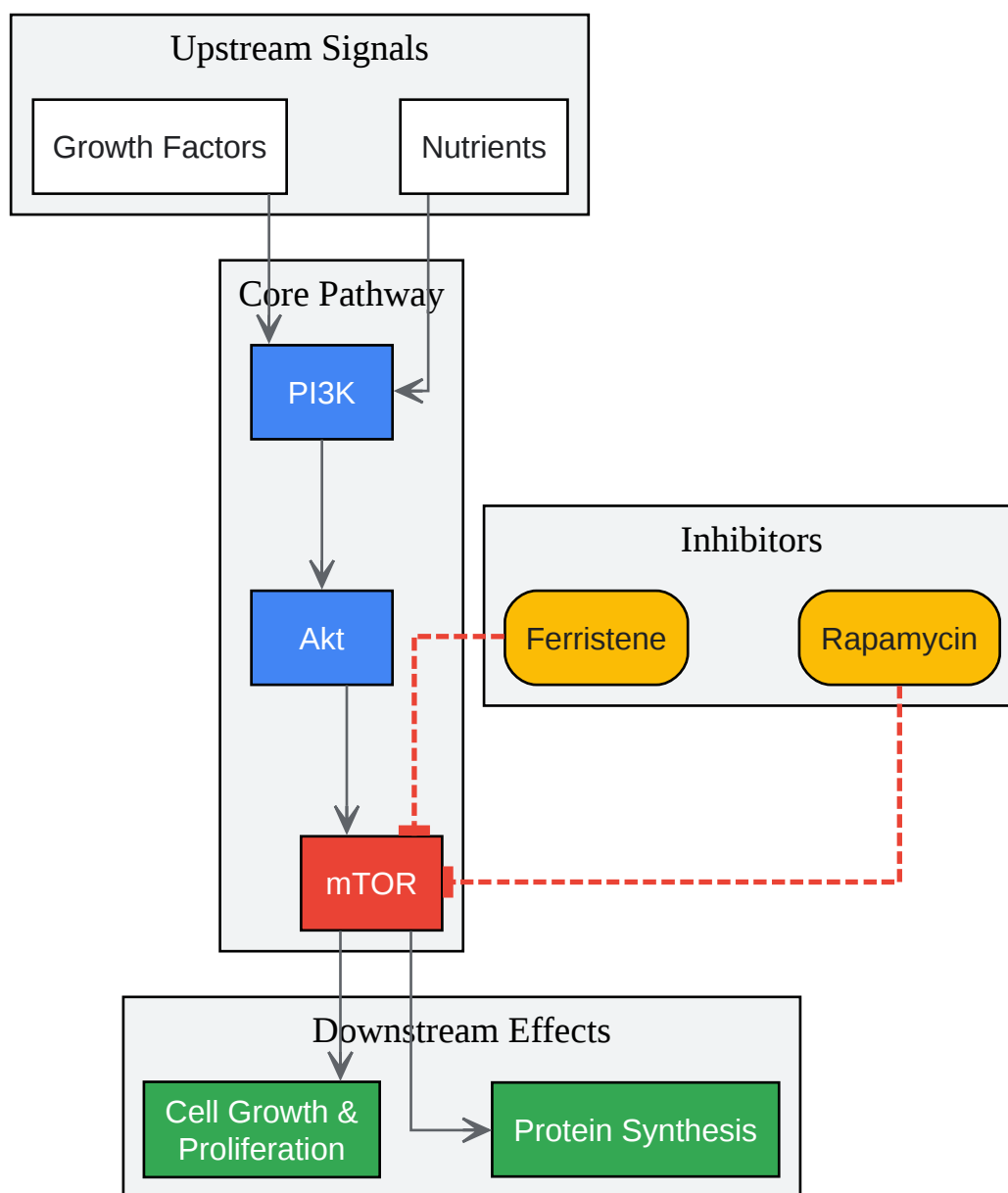
- Cell Culture: A549 cells were cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
- Seeding: Cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

- **Treatment:** The following day, the culture medium was replaced with fresh medium containing serial dilutions of either **Ferristene** or Rapamycin (ranging from 0.1 nM to 10 μ M). A control group received medium with the vehicle (0.1% DMSO).
- **Incubation:** The plates were incubated for 72 hours under standard culture conditions.
- **MTT Addition:** After incubation, 20 μ L of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
- **Formazan Solubilization:** The medium was removed, and 150 μ L of DMSO was added to each well to dissolve the formazan crystals.
- **Data Acquisition:** The absorbance was measured at 570 nm using a microplate reader.
- **Analysis:** Cell viability was expressed as a percentage relative to the vehicle-treated control. The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.

Visualizations

****Simplified mTOR Signaling Pathway**

The diagram below illustrates the simplified signaling cascade involving the mTOR protein, a key regulator of cell growth and proliferation. Both **Ferristene** and Rapamycin exert their therapeutic effect by inhibiting this pathway.

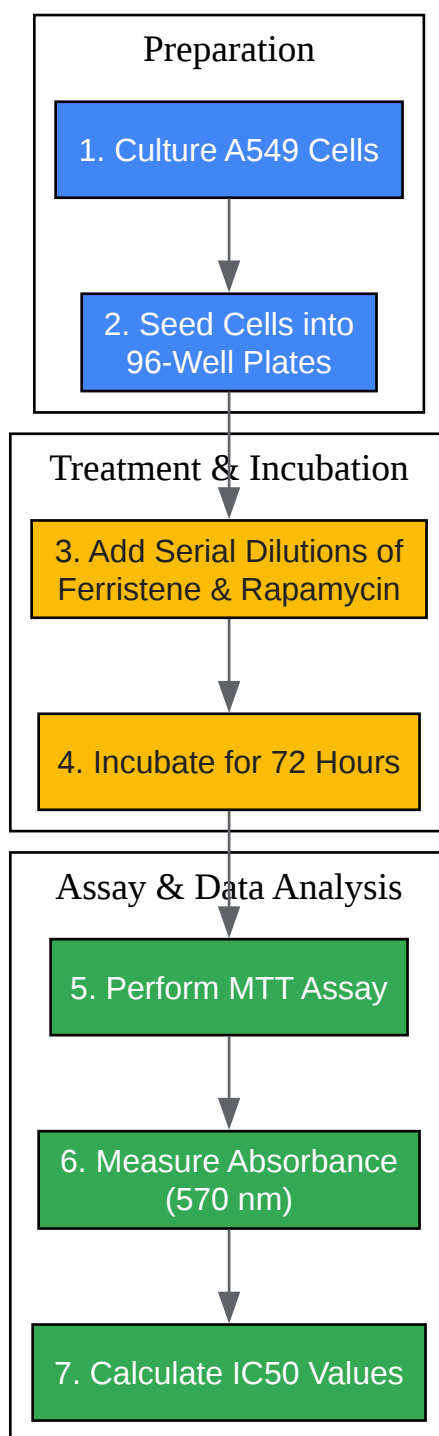


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Simplified mTOR signaling pathway targeted by **Ferristene**.

Experimental Workflow for IC50 Determination

This workflow outlines the key steps performed to determine and compare the IC50 values for **Ferristene** and its alternative, Rapamycin.



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Workflow for the comparative cell viability (MTT) assay.

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